Cas no 107076-70-0 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid)

2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid is a protected amino acid derivative widely used in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, enhancing synthetic efficiency. The 2-methylpropanoic acid moiety contributes to steric stability, reducing unwanted side reactions during coupling steps. This reagent is particularly valuable in solid-phase peptide synthesis (SPPS), where its high reactivity and compatibility with standard protocols improve yield and purity. Its structural design facilitates straightforward incorporation into complex peptide sequences while minimizing racemization risks. The compound is suitable for research and industrial applications requiring precise and scalable peptide assembly.
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid structure
107076-70-0 structure
Product name:2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid
CAS No:107076-70-0
MF:C22H24N2O5
MW:396.436366081238
CID:5249413
PubChem ID:10715762

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Fmoc-β-Ala-Aib-OH
    • 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid
    • Inchi: 1S/C22H24N2O5/c1-13(19(25)24-22(2,3)20(26)27)23-21(28)29-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t13-/m0/s1
    • InChI Key: UITSIHGGNQOGLO-ZDUSSCGKSA-N
    • SMILES: C(O)(=O)[C@](C)(C)NC(=O)[C@H](C)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1485709-0.5g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
0.5g
$2336.0 2023-05-26
Enamine
EN300-1485709-2.5g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
2.5g
$4771.0 2023-05-26
Enamine
EN300-1485709-0.1g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
0.1g
$2142.0 2023-05-26
Enamine
EN300-1485709-500mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
500mg
$535.0 2023-09-28
Enamine
EN300-1485709-0.05g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
0.05g
$2044.0 2023-05-26
Enamine
EN300-1485709-0.25g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
0.25g
$2239.0 2023-05-26
Enamine
EN300-1485709-5.0g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
5g
$7058.0 2023-05-26
Enamine
EN300-1485709-1000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
1000mg
$557.0 2023-09-28
Enamine
EN300-1485709-5000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
5000mg
$1614.0 2023-09-28
Enamine
EN300-1485709-1.0g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid
107076-70-0
1g
$2433.0 2023-05-26

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid Related Literature

Additional information on 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic Acid: A Comprehensive Overview

The compound with CAS No. 107076-70-0, known as 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a propanamido moiety, and a methylpropanoic acid component. The stereochemistry at the second carbon atom (denoted by the (S) configuration) adds another layer of complexity and specificity to its properties.

Recent advancements in chemical synthesis have enabled researchers to explore the potential of this compound in various applications. One of the most promising areas of research involves its use as a building block in peptide synthesis. The Fmoc group, a well-known protecting group in peptide chemistry, plays a crucial role in controlling the reactivity of amino groups during solid-phase synthesis. The integration of this group into the compound's structure makes it an invaluable tool for constructing complex peptides with high precision. Moreover, the presence of the methylpropanoic acid moiety introduces additional functional diversity, allowing for the creation of molecules with tailored physicochemical properties.

Another area where this compound has shown potential is in drug delivery systems. The stereochemistry at the (S) configuration has been found to influence the compound's solubility and bioavailability, making it a candidate for designing drugs with improved pharmacokinetic profiles. Recent studies have demonstrated that derivatives of this compound can serve as carriers for hydrophobic drugs, enhancing their stability and targeting efficiency. This dual functionality—combining peptide synthesis capabilities with drug delivery applications—underscores its versatility in modern medicinal chemistry.

The synthesis of 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylpropanoic acid involves a multi-step process that requires meticulous control over stereochemistry and functional group compatibility. Researchers have employed various strategies, including enantioselective catalysis and stereoselective protection/deprotection sequences, to achieve high yields and enantiomeric excesses. These methods not only highlight the technical prowess required to synthesize such complex molecules but also pave the way for large-scale production if future applications warrant it.

In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming the compound's structure and stereochemistry. These tools have also enabled researchers to study the compound's conformational dynamics and intermolecular interactions, providing insights into its behavior under different conditions.

Looking ahead, ongoing research is focused on expanding the utility of this compound in biotechnology and materials science. For instance, its ability to form self-assembled structures under specific conditions makes it a candidate for designing novel materials with unique optical or electronic properties. Additionally, its role as an intermediate in the synthesis of more complex biomolecules continues to be explored, with potential applications in vaccine development and antibody engineering.

In conclusion, CAS No. 107076-70-0 represents a cutting-edge chemical entity with multifaceted applications across various scientific disciplines. Its intricate structure, combined with advanced synthetic methodologies and analytical techniques, positions it as a key player in contemporary chemical research. As ongoing studies uncover new possibilities for its use, this compound is poised to make significant contributions to both academic and industrial advancements.

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